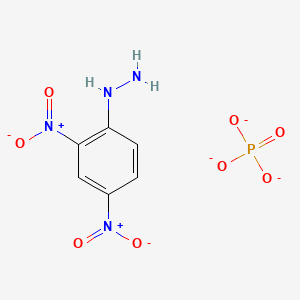

(2,4-Dinitrophenyl)hydrazine phosphate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6N4O8P-3 |

|---|---|

Molecular Weight |

293.11 g/mol |

IUPAC Name |

(2,4-dinitrophenyl)hydrazine;phosphate |

InChI |

InChI=1S/C6H6N4O4.H3O4P/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3,8H,7H2;(H3,1,2,3,4)/p-3 |

InChI Key |

RYSWHUOYGUCXQB-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,4-Dinitrophenylhydrazine (B122626)

2,4-Dinitrophenylhydrazine (DNPH) is a substituted hydrazine (B178648) that serves as a crucial reagent in organic chemistry. rroij.com Its synthesis is most commonly achieved through the reaction of a substituted chlorobenzene (B131634) with a hydrazine derivative. rroij.combyjus.com

The primary method for preparing 2,4-dinitrophenylhydrazine involves the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene. rroij.combyjus.comcareers360.com In this reaction, hydrazine or its derivatives, such as hydrazine sulfate (B86663) or hydrazine hydrate (B1144303), act as the nucleophile. orgsyn.orgwikipedia.orgsjpas.com The hydrazine attacks the carbon atom bearing the chlorine atom on the benzene (B151609) ring.

The general chemical equation for this synthesis is: C₆H₃(NO₂)₂Cl + N₂H₄ → C₆H₃(NO₂)₂NHNH₂ + HCl wikipedia.org

Several factors can be optimized to improve the yield and purity of the resulting 2,4-dinitrophenylhydrazine. The choice of hydrazine derivative, base, solvent, and purification method are all critical.

Using hydrazine hydrate has been noted to produce slightly higher yields compared to other hydrazine sources. orgsyn.org The reaction is often carried out in the presence of a base, such as potassium acetate (B1210297) or sodium acetate, to neutralize the hydrochloric acid formed during the reaction. orgsyn.org While sodium hydroxide (B78521) can also be used, it may result in a lower quality product. orgsyn.org

The reaction is typically performed in ethanol, and upon completion, the product often precipitates out of the solution as it cools. orgsyn.org Washing the crude product with warm alcohol helps to remove any unreacted 2,4-dinitrochlorobenzene, while a subsequent wash with hot water removes inorganic salts. orgsyn.org For higher purity, recrystallization can be performed using solvents like n-butyl alcohol, pyridine, or dioxane. orgsyn.org A patent has also described a method involving the use of excess hydrazine hydrate and controlled temperature reduction to 50-55°C during crystallization to enhance purity and yield. google.com

| Parameter | Condition/Reagent | Effect on Yield/Purity |

| Hydrazine Source | Hydrazine Hydrate | Slightly higher yield orgsyn.org |

| Base | Potassium Acetate / Sodium Acetate | Neutralizes HCl, good quality product orgsyn.org |

| Base | Sodium Hydroxide | Lower quality product compared to acetates orgsyn.org |

| Purification | Washing with warm alcohol and hot water | Removes unreacted starting material and salts orgsyn.org |

| Recrystallization | n-Butyl Alcohol, Pyridine, Dioxane | Increases purity of the final product orgsyn.org |

| Temperature Control | Cooling to 50-55°C during crystallization | Improves crystal formation and purity google.com |

The total yield from these optimized procedures can be significant, often ranging from 81-85%. orgsyn.org

Preparation and Characterization of (2,4-Dinitrophenyl)hydrazine Phosphate (B84403) Adducts

(2,4-Dinitrophenyl)hydrazine can react with organophosphate compounds. Specifically, the reaction between anionic bis(2,4-dinitrophenyl) phosphate (BDNPP) and nonionic hydrazine results in the formation of both 2,4-dinitrophenyl hydrazine and dianionic 2,4-dinitrophenyl phosphate. researchgate.net

This transformation occurs through two competing pathways:

An S(_{N})2(Ar) reaction where hydrazine attacks one of the aromatic rings of BDNPP, displacing a dinitrophenyl phosphate group to form 2,4-dinitrophenyl hydrazine. researchgate.net

A nucleophilic attack at the phosphoryl center, which results in the displacement of a 2,4-dinitrophenoxide ion and the formation of a transient phosphorylated hydrazine. This intermediate then undergoes an intramolecular rearrangement to yield N-(2,4-dinitrophenyl)-N-phosphonohydrazine. researchgate.net

Characterization of these reaction pathways and products has been achieved using ³¹P NMR spectroscopy, which allows for the differentiation of the various phosphorus-containing species in the reaction mixture. researchgate.net Studies have shown that a significant portion of the reaction, approximately 58% at a pD of 10, proceeds via the N-phosphorylation pathway. researchgate.net

Derivatization Synthesis and Characterization of Hydrazone Products

A primary application of 2,4-dinitrophenylhydrazine is its reaction with carbonyl compounds to form characteristic derivatives known as hydrazones. rroij.comchemiis.com

2,4-Dinitrophenylhydrazine reacts readily with the carbonyl group (C=O) of aldehydes and ketones in a condensation reaction. wikipedia.orggeeksforgeeks.org This reaction is a classic and reliable method for qualitatively detecting the presence of these functional groups. rroij.comrroij.com The reaction mechanism is an example of a nucleophilic addition-elimination. The nucleophilic -NH₂ group of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. wikipedia.orgontosight.ai

The reaction is typically carried out by adding the carbonyl compound to a solution of DNPH in a mixture of methanol (B129727) and sulfuric acid, often referred to as Brady's reagent. rroij.comwikipedia.org The formation of a yellow, orange, or red precipitate indicates a positive test. rroij.comijsrst.com Generally, aliphatic carbonyls produce yellow precipitates, while aromatic carbonyls yield red-colored precipitates. rroij.comwikipedia.org DNPH is selective and does not typically react with other carbonyl-containing functional groups like esters, amides, or carboxylic acids due to the resonance stability of these groups. wikipedia.org

The 2,4-dinitrophenylhydrazone derivatives formed from these reactions are often stable, crystalline solids with sharp, characteristic melting points. rroij.comijsrst.com This property has been widely exploited for the identification and characterization of unknown aldehydes and ketones. rroij.combyjus.com By purifying the hydrazone derivative via recrystallization and measuring its melting point, one can compare the value to a database of known derivatives to identify the original carbonyl compound. rroij.combyjus.com

| Carbonyl Compound | Derivative Name | Precipitate Color |

| Ethanal | Ethanal 2,4-dinitrophenylhydrazone | Yellow/Orange byjus.comsjpas.com |

| Acetone | Acetone 2,4-dinitrophenylhydrazone | Yellow/Orange ijsrst.com |

| Benzophenone | Benzophenone 2,4-dinitrophenylhydrazone | Red/Orange ijsrst.com |

| Aromatic Aldehydes | Aryl 2,4-dinitrophenylhydrazone | Red rroij.comwikipedia.org |

| Aliphatic Ketones | Alkyl 2,4-dinitrophenylhydrazone | Yellow rroij.comwikipedia.org |

Beyond simple identification, these derivatives are valuable in various research applications. In analytical chemistry, they are used for the separation and quantification of carbonyl compounds in complex mixtures using techniques like high-performance liquid chromatography (HPLC). sjpas.comd-nb.infonih.gov This is particularly useful in environmental monitoring for detecting aldehyde and ketone pollutants in air and water samples. chemiis.com Furthermore, this derivatization technique has been adapted for high-throughput screening assays in microbiology to detect the accumulation of specific keto-steroids. nih.gov The hydrazone derivatives have also been investigated as chemosensors for the colorimetric detection of anions like fluoride. nih.gov

Synthesis and Reactivity of Related Dinitrophenyl Phosphate Esters in Phosphoryl Transfer Research

While specific research on "(2,4-Dinitrophenyl)hydrazine phosphate" is limited, the study of related dinitrophenyl phosphate esters, such as 2,4-dinitrophenyl phosphate (DNPP) and bis(2,4-dinitrophenyl) phosphate (BDNPP), provides significant insights into their potential synthesis and reactivity in phosphoryl transfer reactions. The 2,4-dinitrophenyl group is a strong electron-withdrawing group, which makes the attached phosphate ester a highly reactive species for nucleophilic attack at the phosphorus center.

Synthesis:

The synthesis of dinitrophenyl phosphate esters generally involves the reaction of 2,4-dinitrophenol (B41442) with a suitable phosphorylating agent. For instance, 2,4-dinitrophenol can act as an efficient activator in the reaction of P(III) amides with nucleosides to form P(III) esters, proceeding through an intermediate P(III)-2,4-dinitrophenyl ester researchgate.net. This suggests that a potential synthetic route to a hydrazine phosphate derivative could involve the reaction of (2,4-dinitrophenyl)hydrazine with a phosphorylating agent like phosphoryl chloride or a protected phosphate derivative, although this specific synthesis is not widely documented.

Reactivity in Phosphoryl Transfer:

2,4-Dinitrophenyl phosphate esters are excellent substrates for studying the mechanisms of phosphoryl transfer due to the good leaving group ability of the 2,4-dinitrophenoxide ion acs.org. The rate of hydrolysis of the 2,4-dinitrophenyl phosphate dianion (DNPP²⁻) is significantly influenced by the reaction medium researchgate.netpsu.edu.

The reactions of bis(2,4-dinitrophenyl) phosphate (BDNPP) with various nucleophiles have been extensively studied. For example, its reaction with hydroxylamine (B1172632) involves the initial release of one mole of 2,4-dinitrophenoxide and the formation of a phosphorylated hydroxylamine intermediate acs.orgresearchgate.net. This intermediate can then undergo further reactions, including intramolecular displacement of the second dinitrophenoxide group acs.orgresearchgate.net.

Of particular relevance is the reaction of BDNPP with hydrazine. This reaction proceeds via two competing pathways: an SNAr reaction at the aromatic ring to yield 2,4-dinitrophenylhydrazine and DNPP, and a nucleophilic attack at the phosphoryl center researchgate.net. The attack at the phosphorus atom results in the formation of a transient phosphorylated hydrazine, which can then undergo intramolecular rearrangement researchgate.net. Approximately 58% of the reaction at pD 10 occurs via N-phosphorylation researchgate.net.

These studies on DNPP and BDNPP highlight the activating effect of the 2,4-dinitrophenyl group on the phosphate ester, making it susceptible to nucleophilic attack. This principle is central to its utility in phosphoryl transfer research, where it can be used to probe the kinetics and mechanisms of these fundamental biological and chemical processes nih.govnih.gov. The reactivity of these esters is often studied in the context of understanding enzymatic phosphoryl transfer, where enzymes catalyze similar reactions with enormous rate accelerations nih.govnih.gov.

Mechanistic Elucidation of Reactions Involving 2,4 Dinitrophenyl Hydrazine Phosphate

Nucleophilic Addition-Elimination Mechanisms in Carbonyl Derivatization

The reaction between (2,4-Dinitrophenyl)hydrazine and carbonyl compounds such as aldehydes and ketones is a classic example of a nucleophilic addition-elimination, or condensation, reaction. chemguide.co.ukwikipedia.orglibretexts.org This process is the basis for a widely used test, often employing a solution of DNPH in methanol (B129727) and sulfuric or phosphoric acid known as Brady's reagent, to detect the presence of a carbonyl functional group. chemguide.co.ukwikipedia.orglibretexts.org

Role of Acidic Environment (Phosphoric Acid) in Reaction Catalysis and Electrophilicity Enhancement

The presence of an acidic medium, provided by the phosphoric acid component of the reagent, is crucial for catalysis of the carbonyl derivatization reaction. evitachem.comscispace.com The acid plays a key role by protonating the oxygen atom of the carbonyl group. This protonation significantly increases the polarization of the C=O bond, thereby enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic hydrazine (B178648). scispace.com This activation is particularly important for reacting with sterically hindered or electronically deactivated carbonyls, such as certain unsaturated ketones. scispace.com

The acid catalyst is involved in the rate-determining step of the reaction, which is the dehydration of the carbinolamine intermediate. tdl.org It facilitates the elimination of water by protonating the hydroxyl group, converting it into a better leaving group (H₂O). While the acidic environment is essential, the concentration of the acid must be carefully controlled. An excessively high acid concentration can be detrimental to the reaction rate by protonating the nitrogen of the hydrazine nucleophile, rendering it inactive and unable to initiate the attack on the carbonyl carbon. scispace.com

Kinetic and Thermodynamic Aspects Governing Hydrazone Formation

The reaction's equilibrium is driven forward by the formation of the highly stable and often insoluble 2,4-dinitrophenylhydrazone product. researchgate.net The precipitation of the solid hydrazone effectively removes it from the reaction mixture, shifting the equilibrium towards the products according to Le Châtelier's principle.

Kinetic studies have shown that the rate of hydrazone formation is influenced by the electronic and steric nature of the carbonyl compound. Electron-withdrawing groups attached to the carbonyl carbon tend to increase the reaction rate by enhancing its electrophilicity. nih.gov Conversely, steric hindrance around the carbonyl group can slow the initial nucleophilic attack. nih.gov However, steric crowding in the tetrahedral intermediate might accelerate the dehydration step due to the relief of steric strain upon product formation. nih.gov The rate-limiting step for hydrazone formation at neutral pH is the breakdown of the tetrahedral intermediate to eliminate water. nih.gov

| Carbonyl Compound | Relative Rate Constant (krel) |

|---|---|

| 4-Methoxybenzaldehyde | 1.0 |

| 4-Nitrobenzaldehyde | 4.5 |

| Butyraldehyde | 1.0 |

| Pivaldehyde | 0.13 |

This table is based on data adapted from kinetic studies on hydrazone formation, illustrating electronic and steric effects on reaction rates. nih.gov

Mechanistic Studies of Phosphate (B84403) Group Transfers and Hydrolysis Reactions

The phosphate moiety of (2,4-Dinitrophenyl)hydrazine phosphate can participate in phosphate group transfer and hydrolysis reactions. Mechanistic studies on related compounds, such as 2,4-dinitrophenyl phosphate and bis(2,4-dinitrophenyl) phosphate (BDNPP), provide insight into these processes. Phospho group transfers can proceed through several mechanisms: a stepwise associative mechanism ([AN + DN]) involving a pentacoordinate intermediate, a one-step concerted SN2-like mechanism ([ANDN]), or a stepwise dissociative mechanism ([DN + AN]) involving a metaphosphate intermediate. nih.govfrontiersin.org The hydrolysis of the 2,4-dinitrophenyl phosphate dianion is believed to occur via a concerted SN2(P)-type mechanism, indicated by a significantly negative entropy of activation. nih.govfrontiersin.org

SN2(Ar) Reactions Involving Dinitrophenyl and Phosphate Moieties

In reactions involving nucleophiles, an alternative pathway to attack at the phosphorus center is nucleophilic aromatic substitution (SN2(Ar)) at the dinitrophenyl ring. Studies on the reaction of bis(2,4-dinitrophenyl) phosphate (BDNPP) with nonionic hydrazine show that a portion of the reaction proceeds via an SN2(Ar) mechanism. acs.orgnih.gov In this pathway, the hydrazine attacks the C1 position of the aromatic ring, leading to the displacement of the phosphate group. This results in the formation of 2,4-dinitrophenyl hydrazine and the dianion of 2,4-dinitrophenyl phosphate. acs.orgnih.gov This SN2(Ar) reaction competes with the nucleophilic attack at the phosphoryl center, and the prevalence of each pathway can be influenced by the reaction conditions and the nature of the nucleophile. semanticscholar.org

Phosphorylation at the Phosphoryl Center by Hydrazine and Analogues

Nucleophiles like hydrazine and its analogues can also directly attack the electrophilic phosphorus atom of the phosphate group. acs.orgnih.gov This process, known as phosphorylation, involves the displacement of a 2,4-dinitrophenoxide leaving group. In the reaction of BDNPP with hydrazine, this N-phosphorylation pathway leads to the formation of a transient phosphorylated hydrazine intermediate. acs.orgnih.gov This intermediate can subsequently undergo an intramolecular rearrangement to yield N-(2,4-dinitrophenyl)-N-phosphonohydrazine. acs.orgnih.gov

Experimental data using ³¹P NMR spectroscopy has shown that for the reaction between BDNPP and hydrazine at a pD of 10, approximately 58% of the reaction occurs through N-phosphorylation at the phosphorus center, while the remaining 42% proceeds via the competing SN2(Ar) pathway. acs.orgnih.gov The rates of both O- and N-phosphorylation for various nucleophiles, including hydrazine and hydroxylamine (B1172632), have been shown to follow Brønsted relationships, which correlate reactivity with the basicity of the nucleophile. acs.orgnih.gov

| Product | Chemical Shift (δ, ppm) | Relative Percentage |

|---|---|---|

| 2,4-Dinitrophenyl phosphate (from SN2(Ar)) | -4.40 | 42% |

| N-(2,4-dinitrophenyl)-N-phosphonohydrazine (from N-phosphorylation) | 1.85 | 58% |

This table summarizes ³¹P NMR data from the reaction of 0.01 M BDNPP with 0.1 M hydrazine in D₂O at pD 10, showing the distribution of products from competing reaction pathways. semanticscholar.org

Solvent and Solvation Effects on Reaction Rates and Pathways

The solvent environment plays a critical role in dictating the rates and even the mechanisms of phosphate group transfer reactions. nih.govnih.gov The polarity, hydrogen-bonding capability, and dielectric constant of the solvent can influence the stability of the ground state and the transition state of the reaction to different extents. For instance, the mechanistic profile of reactions involving the monoanion and dianion of 2,4-dinitrophenyl phosphate can be altered by changing the solvent from water to acetonitrile. nih.gov

Studies on the alkaline hydrolysis of related phosphate esters in aqueous mixtures with organic cosolvents like DMSO, dioxane, and acetonitrile have demonstrated complex, non-linear relationships between the solvent composition and the reaction rate. nih.gov For example, the hydrolysis of the p-nitrophenyl phosphorothioate dianion is accelerated by more than six orders of magnitude when the solvent is changed from pure water to 95% DMSO. nih.gov In contrast, the solvolysis of phosphate monoester monoanions is significantly slower in less polar alcohols compared to water, a phenomenon attributed to increased activation enthalpies in the non-polar solvents. nih.gov These findings highlight the profound impact of solvation effects on the energetics of the reaction pathway.

Investigation of Intermediate Species and Intramolecular Rearrangements

The mechanistic pathways of reactions involving phosphorylated derivatives of (2,4-dinitrophenyl)hydrazine are characterized by the formation of transient intermediate species and subsequent intramolecular rearrangements. The study of these reactions, particularly the interaction between bis(2,4-dinitrophenyl) phosphate (BDNPP) and hydrazine, has provided significant insights into these processes. Modern analytical techniques, such as ³¹P NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS), have been instrumental in detecting and characterizing these fleeting intermediates. nih.govacs.orgsemanticscholar.org

Research has shown that the reaction of nonionic hydrazine with anionic bis(2,4-dinitrophenyl) phosphate is multifaceted. One of the primary pathways involves a nucleophilic attack at the phosphoryl center. This attack results in the displacement of a 2,4-dinitrophenoxide ion and the formation of a transient phosphorylated hydrazine intermediate. nih.govacs.orgsemanticscholar.org This intermediate is highly unstable and rapidly undergoes an intramolecular rearrangement to yield N-(2,4-dinitrophenyl)-N-phosphonohydrazine. nih.govacs.orgsemanticscholar.org

The interception and characterization of these key reaction intermediates have been achieved through a combination of NMR spectroscopy and mass spectrometry. nih.govacs.orgsemanticscholar.org These methods allow for real-time observation of the reaction course and provide direct evidence for the existence of the proposed transient species.

Another competitive pathway observed in the reaction between BDNPP and hydrazine is an SN2(Ar) reaction. In this process, the hydrazine attacks the aromatic ring, leading to the formation of 2,4-dinitrophenyl hydrazine and dianionic 2,4-dinitrophenyl phosphate. nih.govacs.org Studies conducted at a pD of 10 indicate that a significant portion of the reaction, approximately 58%, proceeds via N-phosphorylation, highlighting the importance of the pathway involving the transient phosphorylated hydrazine. nih.govacs.orgsemanticscholar.org

A similar pattern of intramolecular reaction is observed with other nucleophiles. For instance, the reaction of BDNPP with the hydroperoxide anion (HO₂⁻) occurs exclusively at the phosphorus center, forming an intermediate peroxophosphate. This intermediate then reacts intramolecularly, displacing a second 2,4-dinitrophenoxide ion. nih.govacs.orgsemanticscholar.org

Detailed Research Findings:

The following tables summarize the key findings from the investigation of intermediate species in the reaction of bis(2,4-dinitrophenyl) phosphate with hydrazine.

Table 1: Reaction Pathways and Products

| Reaction Pathway | Initial Reactants | Key Intermediate Species | Final Products | Supporting Evidence |

|---|---|---|---|---|

| N-Phosphorylation and Rearrangement | bis(2,4-dinitrophenyl) phosphate + Hydrazine | Transient Phosphorylated Hydrazine | N-(2,4-dinitrophenyl)-N-phosphonohydrazine + 2,4-dinitrophenoxide ion | ³¹P NMR, ESI-MS, Tandem MS nih.govacs.org |

| SN2(Ar) Reaction | bis(2,4-dinitrophenyl) phosphate + Hydrazine | Not Applicable | 2,4-dinitrophenyl hydrazine + 2,4-dinitrophenyl phosphate (dianionic) | ³¹P NMR nih.govacs.org |

Table 2: Spectroscopic and Spectrometric Interception of Intermediates

| Technique | Observation | Inference |

|---|---|---|

| ³¹P NMR Spectroscopy | Detection of distinct phosphorus signals corresponding to different species over the reaction time. Quantification of product ratios. | Provides evidence for the formation of multiple phosphorus-containing products and allows for the determination of the prevalence of the N-phosphorylation pathway (approx. 58% at pD 10). nih.govacs.orgsemanticscholar.org |

| Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS | Direct detection and fragmentation analysis of the mass corresponding to the transient phosphorylated hydrazine. | Confirms the presence and structure of the key reaction intermediate that precedes the intramolecular rearrangement. nih.govacs.orgsemanticscholar.org |

Advanced Analytical Methodologies Utilizing 2,4 Dinitrophenyl Hydrazine Phosphate Derivatives

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatographic methods are paramount for the separation and quantitative analysis of (2,4-Dinitrophenyl)hydrazine phosphate (B84403) derivatives from complex mixtures. These techniques offer high resolution and sensitivity, making them indispensable in environmental, industrial, and biomedical research.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is the most widely recognized technique for the analysis of carbonyl compounds derivatized with (2,4-Dinitrophenyl)hydrazine phosphate. nih.gov The pre-column derivatization process converts volatile and reactive aldehydes and ketones into stable, non-volatile 2,4-dinitrophenylhydrazone derivatives that exhibit strong ultraviolet (UV) absorbance, facilitating their detection. nih.govresearchgate.netnih.gov This methodology is foundational to several regulatory methods, including those established by the U.S. Environmental Protection Agency (EPA) for monitoring carbonyls in ambient air (EPA TO-11), indoor air (EPA 8315A), and drinking water (EPA 554). nih.govresearchgate.net

The reaction is typically carried out in an acidic medium, where the (2,4-Dinitrophenyl)hydrazine phosphate reacts with carbonyl groups to form the corresponding hydrazone. nih.gov These derivatives are then separated on a C18 column using a gradient elution, commonly with a mobile phase consisting of acetonitrile and water. researchgate.net Detection is most often performed at 360 nm, the wavelength of maximum absorbance for the dinitrophenylhydrazone derivatives. researchgate.net

Recent advancements in liquid chromatography have led to the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC systems, utilizing columns with sub-2 µm particles, offer significant improvements in chromatographic resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This allows for much faster analysis times—often under 10 minutes—and better separation of complex mixtures of carbonyl derivatives, including isomers. nih.govictsl.net

Table 1: HPLC and UHPLC Conditions for Analysis of Carbonyl-DNPH Derivatives

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Column | C18, 3-5 µm particle size | Sub-2 µm particle columns (e.g., Hypersil GOLD 1.9 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient researchgate.net | Acetonitrile/Water Gradient nih.gov |

| Detection | UV at 360 nm researchgate.net | UV at 360 nm nih.gov |

| Typical Run Time | Up to 60 minutes nih.gov | Under 10 minutes nih.gov |

| Advantages | Well-established, widely available | Improved resolution, speed, and sensitivity nih.gov |

Thin-Layer Chromatography (TLC) for Separation and Characterization

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and separation of carbonyl derivatives of (2,4-Dinitrophenyl)hydrazine phosphate. libretexts.org This technique is particularly useful for monitoring the progress of organic reactions, screening for the presence of aldehydes and ketones, and purifying small amounts of compounds. libretexts.orgresearchgate.net

In TLC, a stationary phase, typically silica gel or alumina coated on a plate, is used with a variety of solvent systems (mobile phase) to separate the 2,4-dinitrophenylhydrazone derivatives based on their polarity. nih.govrit.edu The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf value), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values. libretexts.org

The separated spots, which are typically yellow to red in color, can be visualized directly. epfl.ch For enhanced visibility, a spraying reagent, such as a solution of 2,4-DNPH in hydrochloric acid and ethanol, can be used, which results in yellow-red spots. epfl.ch The Rf value for each spot can then be calculated using the formula:

Rf = (distance traveled by sample) / (distance traveled by solvent) libretexts.org

This value is a characteristic of the compound under specific TLC conditions and can be used for identification by comparison with standards. libretexts.org

Table 2: Common Parameters for TLC Analysis of DNPH Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G, Alumina, Kieselguhr rit.edu |

| Common Mobile Phases | Cyclohexane-nitrobenzene, Hexane, Benzene (B151609), Chloroform nih.govrit.edu |

| Visualization | Directly visible (yellow/red spots), UV light (for fluorescent plates), Iodine vapor, or specific staining reagents. epfl.chlibretexts.orgyoutube.com |

| Quantification | Qualitative or semi-quantitative based on spot size and intensity. Densitometry for quantitative analysis. |

Spectroscopic Approaches for Characterization and Quantification

Spectroscopic techniques are essential for both the quantification and the detailed structural elucidation of (2,4-Dinitrophenyl)hydrazine phosphate derivatives. These methods provide information on electronic transitions, molecular structure, and the presence of specific functional groups.

UV-Visible Spectroscopy in Hydrazone Quantification and Optical Characterization

UV-Visible spectroscopy is a fundamental tool for the quantification of 2,4-dinitrophenylhydrazone derivatives. The formation of the hydrazone from a carbonyl compound and (2,4-Dinitrophenyl)hydrazine phosphate results in a conjugated system that strongly absorbs light in the UV-visible region. researchgate.net The resulting derivatives typically exhibit a maximum absorbance (λmax) around 355-385 nm. researchgate.netresearchgate.net

This strong absorbance allows for sensitive quantification based on the Beer-Lambert law. The concentration of carbonyls can be determined by measuring the absorbance of the derivatized solution at its λmax and using a molar absorption coefficient. For instance, an absorption coefficient of 21 nM-1 cm-1 at 370 nm has been used for protein hydrazones. mdpi.com In some methods, the addition of a base like potassium hydroxide (B78521) can shift the λmax to the visible region (around 450 nm), which can help in reducing interference from unreacted DNPH. nih.govmt.com

Table 3: UV-Visible Absorption Maxima for DNPH Derivatives

| DNPH Derivative of | λmax (nm) | Solvent/Conditions |

|---|---|---|

| General Carbonyls | 355 - 385 researchgate.net | Varies |

| Benzaldehyde | 353 researchgate.net | Ethanol researchgate.net |

| Protein Carbonyls | 370 mdpi.com | - |

| Protein Carbonyls | 450 nih.gov | With NaOH addition nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the precise structural elucidation of (2,4-Dinitrophenyl)hydrazine phosphate and its derivatives. Both ¹H (proton) and ¹³C NMR provide detailed information about the molecular framework, confirming the formation of the hydrazone and identifying the structure of the original carbonyl compound.

In the ¹H NMR spectrum of 2,4-dinitrophenylhydrazine (B122626) itself, characteristic signals appear for the aromatic protons and the protons of the hydrazine (B178648) group (-NH and -NH₂). scirp.org Upon derivatization, new signals corresponding to the protons of the aldehyde or ketone moiety appear, and the chemical shift of the -NH proton is also affected. For example, in the ¹H NMR spectrum of acetaldehyde 2,4-dinitrophenylhydrazone, signals corresponding to the methyl and methine protons of the ethylidene group are observed. chemicalbook.com The integration of these signals can confirm the stoichiometry of the molecule.

Table 4: Representative ¹H NMR Chemical Shifts (δ) for 2,4-Dinitrophenylhydrazine and a Derivative

| Compound | Proton | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine scirp.org | Aromatic-H (position 6) | 8.90 (s) | Acetone-d₆ scirp.org |

| Aromatic-H (position 5) | 8.35 (d) | ||

| Aromatic-H (position 3) | 7.90 (d) | ||

| -NH | 10.80 (s) | ||

| Acetaldehyde 2,4-dinitrophenylhydrazone chemicalbook.com | =CH- | 7.6 (q) | Not Specified |

| CH₃- | 2.1 (d) |

(s = singlet, d = doublet, q = quartet)

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are used to confirm the identity of (2,4-Dinitrophenyl)hydrazine phosphate and to verify the formation of the C=N bond in its hydrazone derivatives.

The FT-IR spectrum of 2,4-dinitrophenylhydrazine shows characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, and symmetric and asymmetric stretching of the nitro (NO₂) groups. researchgate.net When a hydrazone is formed, the characteristic C=O stretching vibration of the parent aldehyde or ketone disappears, and a new band corresponding to the C=N stretching of the hydrazone appears.

The phosphate group itself has distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the terminal P-O bonds are particularly sensitive to their chemical environment, including hydrogen bonding. nih.gov These vibrations can provide insights into the interactions of the phosphate moiety within a larger molecular structure. nih.govnih.gov

Table 5: Key FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for 2,4-Dinitrophenylhydrazine

| Vibrational Mode | FT-IR (cm⁻¹) researchgate.net | FT-Raman (cm⁻¹) researchgate.net |

|---|---|---|

| N-H Symmetric Stretching | 3318 | 3325 |

| C-H Stretching | 3101 | 3087 |

| C-C Stretching | 1431 | 1426 |

| N-O Symmetric Stretching | 1316 | 1319 |

| C-H in-plane bending | 1135 | 1130 |

| C-C Ring Breathing | 931 | 923 |

Mass Spectrometry (MS) for Intermediate Identification and Structural Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural confirmation of (2,4-dinitrophenyl)hydrazone derivatives. The technique provides critical information on molecular weight and fragmentation patterns, which aids in the unambiguous elucidation of the original carbonyl compound's structure.

Ion trap multiple fragmentation mass spectrometry (MSn) has been effectively used for the detailed structural analysis of DNPH derivatives in various samples, such as ambient air. nih.gov Different ionization techniques have been explored, including atmospheric pressure chemical ionization (APCI), electrospray ionization (ESI), and atmospheric pressure photoionization (APPI), each offering distinct advantages for the analysis of these derivatives. researchgate.netresearchgate.net

In negative ion mode, ESI and APCI typically generate a prominent pseudomolecular ion [M-H]-, which is often the base peak in the spectrum. researchgate.netresearchgate.net This allows for the straightforward determination of the molecular weight of the hydrazone. Further structural information is obtained through tandem mass spectrometry (MS/MS or MSn), where the precursor ion is fragmented to produce characteristic product ions. A common fragmentation pathway involves the cleavage of the N-N bond, leading to ions that are indicative of the original carbonyl structure. For example, a strategy combining DNPH derivatization with mass defect filtering (MDF) has been established to robustly identify aliphatic aldehydes in biological samples, relying on characteristic ions and fragmentation pathways. nih.gov

Detailed fragmentation paths studied by MS³ to MS⁴ using reference compounds have enabled the establishment of fragmentation schemes that allow for structural confirmation and identification with nanogram to picogram-level sensitivity. nih.gov This high sensitivity is crucial for detecting trace levels of carbonyl compounds in environmental and biological matrices.

Table 1: Characteristic Ions in Mass Spectrometry of Aldehyde-DNPH Derivatives

| Analyte | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Context |

|---|---|---|---|

| Formaldehyde-DNPH | 209 [M-H]⁻ | 167, 152, 122 | Identification in various environmental samples. |

| Acetaldehyde-DNPH | 223 [M-H]⁻ | 193, 163, 152 | Analysis in biological fluids and air samples. |

| Propanal-DNPH | 237 [M-H]⁻ | 207, 163, 152 | Detection in serum of immunosuppressed rats. nih.gov |

This table is interactive. You can sort and filter the data.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the detection and characterization of 2,4-dinitrophenylhydrazine and its derivatives. These methods are based on the electrochemical activity of the nitro groups and the hydrazine moiety within the molecule.

Recent research has focused on developing novel electrochemical sensors with enhanced sensitivity and selectivity for DNPH and its metabolites. These sensors often employ modified electrodes to improve electrocatalytic activity and facilitate electron transfer.

One approach involves the use of a two-way electrochemical sensor capable of detecting both 2,4-DNPH and its metabolite. mdpi.com For instance, a sensor fabricated with Cu-containing tungstophosphate and graphene oxide demonstrated the ability to electrocatalyze the reduction of 2,4-DNPH and the oxidation of its metabolite. mdpi.com The modification of electrode surfaces with various nanomaterials, such as zinc ferrite/reduced graphene oxide (ZnFe2O4/RGO) nanocomposites, has also been shown to create highly sensitive platforms for hydrazine detection. nih.gov The synergistic effects between the nanomaterials and the electrode surface lead to significant improvements in catalytic activity, conductivity, and the available surface area for reaction. mdpi.comnih.gov

These sensors have demonstrated wide linear ranges and low detection limits, making them suitable for detecting trace amounts of DNPH in real-world samples like wastewater. mdpi.comnih.gov

Table 2: Comparison of Different Electrochemical Sensors for 2,4-DNPH Detection

| Electrode Modification | Linear Range (μM) | Detection Limit (μM) | Reference |

|---|---|---|---|

| Cu-containing tungstophosphate/graphene oxide | 1 - 40 | Not specified | mdpi.com |

| Polyp-aminobenzoic acid-manganese oxide (P-pABA-MnO₂) | 0.5 - 90 | 0.08 | mdpi.com |

| Polyoxometalate-based sensor | 1 - 700 | 0.012 | mdpi.com |

This table is interactive. You can sort and filter the data.

Cyclic Voltammetry and Square Wave Voltammetry in Electrochemical Studies

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful techniques used to study the electrochemical behavior of 2,4-dinitrophenylhydrazine and its derivatives. amecj.comresearchgate.net

CV is instrumental in characterizing the redox processes of DNPH. Studies have shown that DNPH undergoes quasi-reversible electrochemical reactions, with distinct oxidation and reduction peaks. amecj.com The technique is used to investigate the influence of parameters such as pH and scan rate on the electrochemical behavior, providing insights into the reaction mechanism, including the number of electrons and protons involved in the redox process. mdpi.com For example, the reduction of 2,4-DNPH has been shown to be a proton-involved process, with peak potentials shifting negatively as the pH increases. mdpi.com

Square wave voltammetry (SWV) is often employed for quantitative analysis due to its enhanced sensitivity and better resolution compared to CV. ugd.edu.mkmaciassensors.compineresearch.com SWV effectively minimizes background capacitive currents, resulting in a higher signal-to-noise ratio. maciassensors.com This technique has been successfully applied to the determination of aldehyde-2,4-dinitrophenylhydrazones at a glassy carbon electrode, achieving low limits of detection. researchgate.net The optimization of SWV parameters, such as pulse amplitude and frequency, is crucial for achieving the best analytical performance. researchgate.netmaciassensors.com

Analytical Applications in Complex Chemical and Biological Matrices

The derivatization of carbonyls with DNPH followed by instrumental analysis is a well-established method for their determination in a wide range of complex samples. nih.gov This approach is critical for environmental monitoring, food quality control, and biomedical research, where aldehydes and ketones are often present at trace levels.

In environmental analysis, the method is frequently used to measure carbonyl compounds in ambient air and automobile exhaust. nih.govresearchgate.nethitachi-hightech.com Samples are collected by drawing air through cartridges coated with DNPH, and the resulting hydrazones are then eluted and analyzed by HPLC-UV or LC-MS. researchgate.nethitachi-hightech.com This allows for the quantification of various aldehydes and ketones, from formaldehyde to larger C18 carbonyls, at parts-per-billion (ppb) concentrations. researchgate.net

The methodology is also applied to aqueous samples, including drinking water and wastewater, to detect aldehydes that may be present as pollutants or disinfection byproducts. nih.govresearchgate.netnih.gov Furthermore, it has been successfully used to determine aldehyde concentrations in food and beverage samples, such as orange juice and apple vinegar, where these compounds contribute to aroma but can also indicate spoilage. researchgate.netnih.gov

In the biomedical field, DNPH-based methods are used to analyze biological samples like serum and plasma. nih.govd-nb.info For instance, a modified derivatization procedure has been proposed for the stable analysis of glucose in plasma samples. d-nb.info Additionally, LC-MS analysis of DNPH derivatives has been used to identify and quantify aliphatic aldehydes in the serum of rats, which can serve as biomarkers for certain physiological conditions like oxidative stress or immunosuppression. nih.gov The high selectivity and sensitivity of these methods are essential for accurate biomarker discovery and validation in complex biological matrices.

Table 3: Applications of DNPH Derivatization in Various Matrices

| Matrix | Target Analytes | Analytical Technique | Purpose |

|---|---|---|---|

| Ambient Air | C1-C18 Carbonyls | HPLC-MS/MS | Environmental pollution monitoring. nih.govresearchgate.net |

| Automobile Exhaust | Aldehydes & Ketones | LC-APPI-MS | Emission characterization. researchgate.net |

| Drinking Water | Aldehydes | EIS after derivatization | Water quality assessment. researchgate.netnih.gov |

| Orange Juice | Aldehydes | SWV, EIS | Food quality and flavor analysis. researchgate.netnih.gov |

| Human Plasma | Glucose | HPLC-UV | Biomedical analysis, stability studies. d-nb.info |

| Rat Serum | Aliphatic Aldehydes | UPLC-QTOF-MS/MS | Biomarker identification for immunosuppression. nih.gov |

This table is interactive. You can sort and filter the data.

Based on a thorough review of available scientific literature, there are no specific computational or theoretical investigations published that focus solely on the compound "(2,4-Dinitrophenyl)hydrazine phosphate" corresponding to the detailed outline provided.

Research is available on the individual components—(2,4-Dinitrophenyl)hydrazine (DNPH) and various organic or inorganic phosphates—as well as on derivatives such as 2,4-dinitrophenylhydrazones. These studies often employ methods like Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and Hirshfeld surface analysis to investigate the molecular structure, reactivity, and intermolecular interactions of those specific compounds.

However, dedicated studies providing quantum chemical calculations, post-Hartree-Fock analyses, MEP analysis, intermolecular interaction analysis, or theoretical spectroscopic predictions for the specific salt "(2,4-Dinitrophenyl)hydrazine phosphate" could not be located. Consequently, the information required to populate the requested article structure with scientifically accurate and detailed research findings is not available in the public domain.

Research Applications and Broader Scientific Relevance of 2,4 Dinitrophenyl Hydrazine Phosphate

Development of Novel Analytical Assays and Probes in Chemical Systems

(2,4-Dinitrophenyl)hydrazine (DNPH) is a significant reagent in analytical chemistry, primarily used for the identification and qualitative analysis of carbonyl groups found in aldehydes and ketones. researchgate.net The core of its function lies in the reaction between the hydrazine (B178648) functional group of DNPH and the carbonyl group, which results in the formation of a corresponding 2,4-dinitrophenylhydrazone. researchgate.net This reaction is an addition-elimination process, involving the nucleophilic addition of the amino group (-NH2) to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netwikipedia.org

The resulting hydrazone is typically a colored precipitate, a characteristic that forms the basis of a classic chemical test. wikipedia.org The color of the precipitate can offer preliminary structural information; aromatic carbonyls tend to produce red precipitates, while aliphatic carbonyls generally form yellow ones. researchgate.netwikipedia.org This reactivity allows for the development of various assays. For instance, an optimized 96-well plate colorimetric assay has been developed for the high-throughput detection of ketones and aldehydes produced by microbial cell factories. researchgate.net

Beyond simple detection, DNPH has been foundational in creating more complex analytical tools. Researchers have synthesized novel chromogenic probes from 2,4-dinitrophenyl hydrazine for the selective detection of anions. tandfonline.com These probes can sense inorganic fluoride, acetate (B1210297), dihydrogen phosphate (B84403), and arsenite in an organo-aqueous medium, displaying a color change detectable by the naked eye. tandfonline.com The interaction mechanism involves hydrogen bonding between the probe and the anion, followed by the deprotonation of the NH proton. tandfonline.com This demonstrates the adaptability of the DNPH scaffold for designing chemical sensors for a range of analytes. researchgate.net Its utility extends to quantitative techniques such as spectrophotometry and high-performance liquid chromatography (HPLC). researchgate.netpubcompare.ai

| Analyte Anion | Detection Medium | Interaction Mechanism | Lower Detection Limit (Receptor R1) |

|---|---|---|---|

| Fluoride (F⁻) | H₂O/DMSO (1:9, v/v) | H-bonding followed by deprotonation | 0.1 ppm |

| Acetate (AcO⁻) | H₂O/DMSO (1:9, v/v) | H-bonding followed by deprotonation | 0.171 ppm |

| Dihydrogen Phosphate (H₂PO₄⁻) | H₂O/DMSO (1:9, v/v) | H-bonding followed by deprotonation | 0.194 ppm |

| Arsenite (AsO₂⁻) | H₂O/DMSO (1:9, v/v) | H-bonding followed by deprotonation | 0.144 ppm |

Application in Enzymatic Activity Assays (e.g., Glyoxalase I Activity Measurement)

A significant application of (2,4-Dinitrophenyl)hydrazine phosphate is in the field of enzymology, particularly in the development of assays to measure enzyme activity. A notable example is a simplified and cost-effective spectrophotometric method for measuring the activity of Glyoxalase I (Glo I). nih.govoup.comoup.comresearchgate.net Glo I is a critical enzyme in cellular detoxification, responsible for neutralizing the toxic compound methylglyoxal. nih.govoup.comresearchgate.net Accurate measurement of its activity is vital for research into metabolic disorders. nih.govoup.comoup.com

The assay procedure involves incubating the Glo I enzyme sample in a controlled phosphate buffer (pH 6.6) with its substrates, glutathione and methylglyoxal. nih.govoup.comoup.comresearchgate.net The enzyme catalyzes the conversion of the hemithioacetal adduct, formed from the substrates, into S-D-lactoylglutathione. nih.govoup.comresearchgate.netresearchgate.net The key step involving DNPH is the quantification of the unreacted methylglyoxal. nih.govoup.comoup.comresearchgate.net After the enzymatic reaction, DNPH is added, which reacts with the remaining methylglyoxal to form a colored hydrazone complex. nih.govoup.comoup.comresearchgate.net The concentration of this complex can be measured spectrophotometrically, allowing for the precise calculation of Glo I activity. nih.gov

This DNPH-based method has been rigorously validated and demonstrates excellent linearity, stability, and sensitivity. nih.govoup.comresearchgate.net It exhibits low limits of detection (LOD) and quantification (LOQ) at 0.006 U/L and 0.018 U/L, respectively. nih.govoup.comresearchgate.net Furthermore, the assay shows a strong correlation with the traditional ultraviolet (UV) method but offers enhanced simplicity and is more economical, making it a valuable tool for researchers in health and disease management. nih.govoup.comresearchgate.net

Implications in Fundamental Studies of Phosphodiester Hydrolysis Mechanisms

The compound bis(2,4-dinitrophenyl) phosphate (BDNPP), a phosphodiester derivative, serves as a crucial model substrate in fundamental studies of phosphodiester hydrolysis. nih.gov This reaction is of immense biological importance as it represents the cleavage of the backbone of DNA and RNA. Understanding its mechanism is key to comprehending the function of nuclease enzymes. Theoretical studies using density functional theory (DFT) have investigated the hydrolysis and transesterification of phosphodiesters catalyzed by biomimetic dinuclear zinc complexes, using BDNPP as an analogue for DNA. nih.gov

These computational studies explore various potential reaction pathways. For the hydrolysis of BDNPP, it was suggested that a hydroxide (B78521) ion bound to the metal catalyst acts as the nucleophile, directly attacking the phosphorus center of the substrate. nih.gov The reaction is proposed to proceed via a concerted associative mechanism. nih.gov Such fundamental investigations provide detailed insights into the transition states and energy barriers of the reaction, which are difficult to obtain through experimental means alone. nih.gov

Experimentally, pyridinium bis(2,4-dinitrophenyl)phosphate (py(BDNPP)) has been employed as a substrate to probe the phosphatase activity of metal complexes, observing the kinetics of hydrolysis under varying pH conditions. researchgate.net These studies, which combine experimental kinetics with computational modeling, are essential for elucidating the precise roles of catalysts, nucleophiles, and leaving groups in the cleavage of the highly stable phosphodiester bond. nih.govresearchgate.net

Exploration in the Synthesis and Evaluation of Biologically Active Hydrazone Derivatives

(2,4-Dinitrophenyl)hydrazine is a valuable starting material for the synthesis of hydrazone derivatives, a class of compounds recognized for a wide spectrum of biological activities. uobaghdad.edu.iqnih.gov The hydrazone functional group (-NHN=CH-) is a key pharmacophore, and researchers have synthesized and evaluated numerous DNPH-derived hydrazones for therapeutic potential. uobaghdad.edu.iqnih.gov These activities include antimicrobial, anticonvulsant, anti-inflammatory, antitumoral, and antiviral properties. uobaghdad.edu.iq

In one study, novel hydrazones were synthesized by condensing (2,4-dinitrophenyl)hydrazine with various benzamide and sulfonamide derivatives. uobaghdad.edu.iqresearchgate.net The resulting compounds were then screened for antimicrobial activity. uobaghdad.edu.iq Many of these new hydrazones exhibited moderate activity against a panel of pathogens, including Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and the fungus Candida albicans. uobaghdad.edu.iq

Another research effort involved the synthesis of hydrazones through the condensation of 2,4-DNPH with simple carbonyl compounds like acetaldehyde, benzaldehyde, and acetone. The antimicrobial screening of these derivatives revealed high activity against Salmonella typhi and Streptococcus faecalis. These studies highlight that the (2,4-dinitrophenyl)hydrazine scaffold can be readily modified to generate diverse molecular structures, providing a rich platform for the discovery of new biologically active agents to combat infectious diseases. uobaghdad.edu.iq

| Parent Carbonyl Compound | Resulting Hydrazone Derivative | Observed Biological Activity | Target Organisms |

|---|---|---|---|

| Benzaldehyde | Benzaldehyde-2,4-dinitrophenylhydrazone | High antimicrobial activity | Salmonella typhi, Streptococcus faecalis |

| Acetaldehyde | Acetaldehyde-2,4-dinitrophenylhydrazone | High antimicrobial activity | Salmonella typhi, Streptococcus faecalis |

| p-Amino benzaldehyde derivatives (benzamides, sulfonamides) | Substituted benzaldehyde-2,4-dinitrophenylhydrazones | Moderate antibacterial and antifungal activity | S. aureus, E. coli, C. albicans, et al. |

Investigation in Materials Science, including Nonlinear Optical (NLO) Applications

Recent investigations have extended the relevance of (2,4-Dinitrophenyl)hydrazine into the realm of materials science, specifically in the development of nonlinear optical (NLO) materials. worldscientific.com NLO materials are crucial for modern technologies such as laser frequency conversion, optical communication, and data storage. ipme.ruresearchgate.net A key requirement for a material to exhibit second-order NLO properties, like second-harmonic generation (SHG), is a noncentrosymmetric crystal structure. worldscientific.comipme.ru

Researchers have successfully grown a noncentrosymmetric polymorph of 2,4-dinitrophenylhydrazine (B122626) single crystals using a slow cooling method with 1,4-dioxane as the solvent. worldscientific.com The noncentrosymmetric nature of these crystals was confirmed by X-ray diffraction analysis. worldscientific.com Subsequent characterization using SHG and Z-scan techniques verified the material's nonlinear optical behavior. worldscientific.com

The discovery of NLO properties in an organic material like this DNPH polymorph is significant. worldscientific.com Organic NLO materials are often sought after as alternatives to traditional inorganic crystals (like potassium dihydrogen phosphate, KDP) due to potential advantages in synthesis and structural modification. ipme.ruresearchgate.net This research opens a new avenue for exploring simple organic compounds like (2,4-dinitrophenyl)hydrazine as building blocks for advanced photonic and optoelectronic applications. worldscientific.comresearchgate.net

Future Research Directions and Methodological Advancements

Innovations in Green Synthesis and Derivatization Techniques

The principles of green chemistry are increasingly central to the development of new synthetic methodologies. For (2,4-dinitrophenyl)hydrazine phosphate (B84403) and its derivatives, future research will likely focus on minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency.

One promising avenue is the adoption of mechanochemical methods for the synthesis of hydrazones. These solvent-free or low-solvent techniques can lead to higher yields and reduced reaction times. Additionally, the use of alternative energy sources such as microwave irradiation is being explored to accelerate reactions and improve energy efficiency.

Another area of innovation lies in the development of eco-friendly derivatization techniques. For instance, a novel and environmentally friendly method has been developed for the synthesis of 2-hydroxy-3-hydrazono-chromones from o-hydroxyaryl enaminones, water, and aryldiazonium salts under mild conditions. mdpi.com This approach, which involves the formation of two C(sp³)–O bonds and a C(sp²)–N bond, offers a practical route to these compounds with good yields and a broad substrate scope. mdpi.com

Furthermore, the green synthesis of metallic nanoparticles as catalysts for the derivatization and transformation of dinitrophenylhydrazine compounds is a rapidly advancing field. For example, palladium nanoparticles (Pd NPs) supported on cuttlebone, prepared using Conium maculatum leaf extract, have been shown to be an effective and recyclable catalyst for the reduction of 2,4-dinitrophenylhydrazine (B122626). nih.gov This biosynthesis approach avoids the use of toxic reducing and stabilizing agents, aligning with the core tenets of green chemistry.

| Green Synthesis Approach | Key Features | Potential Advantages |

| Mechanochemistry | Solvent-free or low-solvent reactions | Reduced waste, faster reaction times, higher yields |

| Microwave-assisted synthesis | Use of microwave irradiation | Accelerated reactions, improved energy efficiency |

| Eco-friendly derivatization | Use of water as a solvent, mild reaction conditions | Reduced environmental impact, broader substrate applicability |

| Biosynthesis of nanocatalysts | Use of plant extracts for nanoparticle synthesis | Avoidance of toxic reagents, catalyst recyclability |

Development of Advanced Spectroscopic and Chromatographic Coupling Methodologies

The accurate and sensitive analysis of (2,4-dinitrophenyl)hydrazine phosphate and its derivatives is crucial for both research and industrial applications. Future advancements in this area will likely involve the coupling of powerful separation techniques with advanced spectroscopic detection methods, often referred to as hyphenated techniques. chromatographytoday.comijarnd.com

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the separation, identification, and quantification of complex mixtures. omicsonline.orgsaspublishers.com These methods offer high sensitivity and specificity, allowing for the detailed characterization of reaction products and impurities. Future developments may focus on the miniaturization of these systems and the improvement of ionization techniques to enhance sensitivity further.

The combination of liquid chromatography with Fourier-transform infrared spectroscopy (LC-FTIR) and nuclear magnetic resonance spectroscopy (LC-NMR) provides rich structural information about the separated compounds. ijarnd.comnih.gov These techniques are particularly valuable for the unambiguous identification of novel hydrazone derivatives. Advances in flow-cell technology and solvent suppression techniques are making these online analyses more routine and accessible.

A critical aspect of analyzing hydrazines and their derivatives is the need for pre-column derivatization to improve their chromatographic behavior and detectability. researchgate.netnih.gov Future research will likely focus on developing more efficient and selective derivatizing agents, as well as automating the derivatization process to improve throughput and reproducibility.

| Hyphenated Technique | Separation Principle | Detection Principle | Key Advantages |

| GC-MS | Gas Chromatography | Mass Spectrometry | High sensitivity and specificity for volatile compounds |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Versatile for a wide range of compounds, including non-volatile and polar molecules |

| LC-FTIR | Liquid Chromatography | Fourier-Transform Infrared Spectroscopy | Provides functional group information for structural elucidation |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Provides detailed structural information for unambiguous identification |

Integration of High-Throughput Screening and Automated Analytical Platforms

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large numbers of compounds for a specific activity. The integration of HTS with automated analytical platforms is set to revolutionize the discovery and optimization of applications for (2,4-dinitrophenyl)hydrazine phosphate and its derivatives.

One notable application of HTS involves the use of 2,4-dinitrophenylhydrazine (DNPH) to screen for microorganism mutants that accumulate specific ketones. A colorimetric assay based on the reaction of DNPH with ketones to form a precipitate has been successfully employed in a high-throughput format to identify mutant strains of Rhodococcus rhodochrous with enhanced production of 9α-hydroxyandrost-4-ene-3,17-dione. nih.govplos.org This method offers a simpler and more cost-effective alternative to traditional UV-based measurements in 96-well plates. nih.gov

Future developments in this area are expected to involve the miniaturization of assays into 384-well or even higher-density formats, further increasing the throughput. The use of robotic liquid handling systems and automated plate readers will be crucial for the efficient execution of these large-scale screens. researchgate.net Furthermore, the development of universal, fully automated HTS assays for detecting phosphate or pyrophosphate release from enzymatic reactions could be adapted for screening the activity of enzymes that interact with (2,4-dinitrophenyl)hydrazine phosphate. nih.gov

| HTS Application | Assay Principle | Throughput | Key Advantages |

| Screening for microorganism mutants | Colorimetric detection of ketone production using DNPH | High | Simplicity, cost-effectiveness, increased screening efficiency nih.govplos.org |

| Enzyme activity screening | Detection of phosphate release | Very High | Universality, scalability, automation compatibility nih.gov |

Advanced Computational Modeling for Reaction Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into reaction mechanisms and predicting the properties of molecules. For (2,4-dinitrophenyl)hydrazine phosphate, advanced computational modeling will play a pivotal role in designing new reactions and predicting the physicochemical properties of its derivatives.

In silico studies using post-Hartree-Fock quantum chemical calculations have been employed to investigate the reaction mechanisms of related compounds, such as the formation of hydrazine (B178648) and nitrogen gas from the reaction of excess hydroxylamine (B1172632) with 2,4-dinitrophenyl diethyl phosphate. rsc.orgrsc.org Such computational approaches can elucidate complex reaction pathways and identify key intermediates and transition states, providing valuable information for optimizing reaction conditions. rsc.orgrsc.org

Density Functional Theory (DFT) is another powerful computational method that can be used to study the electronic structure and properties of dinitrophenylhydrazone derivatives. nih.gov These calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of newly synthesized compounds. nih.gov

Furthermore, Quantitative Structure-Property Relationship (QSPR) models are being developed to predict various physicochemical properties of organic compounds based on their molecular structure. researchgate.net These models, often employing neural networks, can estimate properties such as solubility, partition coefficients, and boiling points, which are crucial for the design and development of new compounds with desired characteristics. nih.govnih.gov The development of reliable QSPR models for dinitrophenylhydrazone phosphates would significantly accelerate the discovery of new derivatives with specific applications.

| Computational Method | Application | Insights Gained |

| Post-Hartree-Fock calculations | Reaction mechanism studies | Elucidation of reaction pathways, identification of intermediates and transition states rsc.orgrsc.org |

| Density Functional Theory (DFT) | Structural and electronic property prediction | Prediction of spectroscopic properties, confirmation of molecular structure nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Physicochemical property prediction | Estimation of solubility, partition coefficients, and other key properties researchgate.netnih.gov |

Exploration of Novel Catalytic and Selective Applications

The unique chemical structure of (2,4-dinitrophenyl)hydrazine phosphate and its derivatives makes them promising candidates for a variety of catalytic and selective applications. Future research will likely focus on exploring and expanding these potential uses.

One area of active research is the use of dinitrophenylhydrazine derivatives in catalysis. As previously mentioned, palladium nanoparticles have been used to catalyze the reduction of 2,4-dinitrophenylhydrazine. nih.gov Future work could explore the use of other metal nanoparticles and different support materials to develop even more efficient and selective catalysts for a range of organic transformations. Additionally, the immobilization of these catalysts on solid supports can facilitate their recovery and reuse, enhancing their practical utility. researchgate.net

Another exciting application is in the development of chemical sensors. Hydrazone derivatives have been shown to act as selective optical sensors for the detection of various ions and molecules. For example, novel allyl-hydrazones incorporating a 2,4-dinitrophenyl moiety have been synthesized and used for the colorimetric detection of ammonia (B1221849) and chromium ions in water. nih.gov The interaction of the hydrazone with the analyte leads to a change in its absorption or fluorescence properties, enabling its detection. Future research in this area could focus on designing new hydrazone-based sensors with improved sensitivity and selectivity for a wider range of analytes of environmental or biological importance. The development of electrochemical sensors based on modified electrodes for the detection of 2,4-dinitrophenylhydrazine is also an active area of investigation. mdpi.com

| Application | Principle | Target Analytes/Reactions |

| Catalysis | Catalytic reduction | Reduction of nitroaromatic compounds nih.gov |

| Chemical Sensing (Optical) | Colorimetric or fluorometric detection | Ammonia, chromium ions, other metal ions nih.govresearchgate.net |

| Chemical Sensing (Electrochemical) | Electrocatalytic detection | 2,4-Dinitrophenylhydrazine and its metabolites mdpi.com |

Multi-disciplinary Research at the Interface of Organic, Analytical, and Theoretical Chemistry

The future of research on (2,4-dinitrophenyl)hydrazine phosphate will be characterized by an increasingly multi-disciplinary approach, integrating expertise from organic synthesis, analytical chemistry, and theoretical chemistry. This convergence of disciplines is essential for tackling the complex challenges and unlocking the full potential of this class of compounds.

The synthesis of novel dinitrophenylhydrazone derivatives with tailored properties will be guided by computational predictions of their reactivity and physicochemical characteristics. nih.govnih.gov Theoretical studies will help in the rational design of molecules with specific electronic and structural features for applications in catalysis or chemical sensing.

The characterization of these new compounds will rely on a suite of advanced analytical techniques, including the hyphenated methods discussed earlier. researchgate.net The detailed structural and spectroscopic data obtained from these analyses will, in turn, provide valuable feedback for refining the computational models.

This synergistic interplay between synthesis, analysis, and theory will create a powerful research cycle, accelerating the pace of discovery and innovation in the field of (2,4-dinitrophenyl)hydrazine phosphate chemistry. The collaboration between researchers with diverse expertise will be key to addressing complex scientific questions and developing new technologies with real-world impact.

Q & A

Q. What is the reaction mechanism of (2,4-dinitrophenyl)hydrazine phosphate with carbonyl compounds, and how is this applied in qualitative analysis?

The reagent reacts with aldehydes/ketones via nucleophilic attack of the hydrazine group on the carbonyl carbon, forming a hydrazone derivative. This reaction is monitored spectrophotometrically at λ = 365–440 nm, depending on solvent polarity . Optimize by adjusting pH (7.4 phosphate buffer recommended) and using excess hydrazine to drive pseudo-first-order kinetics . Precipitates are filtered, and melting points are compared to databases for identification .

Q. How is (2,4-dinitrophenyl)hydrazine phosphate synthesized, and what safety protocols are critical during preparation?

Synthesized by reacting 2,4-dinitrochlorobenzene with hydrazine in methanol. Nitro groups activate the aromatic ring for nucleophilic substitution. Safety: Use 50% water as a stabilizer to reduce explosivity . Handle with PPE (gloves, goggles) due to toxicity; avoid friction or shock during storage .

Q. What are the standard protocols for preparing DNPH solutions in carbonyl detection assays?

Dissolve DNPH in acidic methanol (e.g., 2 nM in 1 mM HCl) to stabilize the reagent. Centrifuge precipitates after reaction, and measure absorbance at 505–546 nm using NaOH to develop color . Calibrate with sodium pyruvate standards for quantitative enzyme assays (e.g., ALT/AST activity) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of DNPH with substituted aryl sulfides?

In polar aprotic solvents (e.g., DMSO), reactions follow pseudo-first-order kinetics with linear kobs vs. [hydrazine] plots. Rate constants (kA) increase with solvent polarity due to enhanced stabilization of the transition state. Thermodynamic parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots across 25–60°C . For example, ΔH‡ = 58 kJ/mol and ΔS‡ = −120 J/mol·K in DMSO .

Q. How can spectroscopic and crystallographic data resolve contradictions in hydrazone derivative characterization?

Conflicting melting points or spectral data may arise from impurities or polymorphism. Use XRD (e.g., Acta Crystallogr. C (1993) data) to confirm crystal structure . FTIR (744–363 cm⁻¹) and ³¹P NMR distinguish phosphorylation products (e.g., O- vs. N-phosphorylation in BDNPP reactions) . Cross-validate with ESI-MS for intermediate detection .

Q. What experimental design mitigates matrix interference in DNPH-based enzymatic assays (e.g., ALT/AST)?

Serum samples often contain interfering thiols or bilirubin. Pre-treat with precipitation agents (e.g., trichloroacetic acid) or use blank corrections with L-alanine-free controls . Optimize incubation time (30 min at 37°C) to minimize non-specific hydrazone formation .

Q. How does the electronic effect of substituents impact the nucleophilic displacement kinetics in DNPH reactions?

Electron-withdrawing groups (e.g., nitro) on aryl sulfides accelerate reactions by stabilizing the Meisenheimer intermediate. For 4′-NO₂-substituted sulfides, kA increases 10-fold compared to 4′-OCH₃ derivatives. Use Hammett plots (σ⁻ constants) to correlate substituent effects with log kA .

Q. What methodologies differentiate between O- and N-phosphorylation pathways in DNPH derivatives?

In reactions with bis(2,4-dinitrophenyl) phosphate (BDNPP), ³¹P NMR identifies N-phosphonohydrazine (δ = −5 ppm) vs. O-phosphorylated products (δ = 2 ppm). Kinetic partitioning shows 58% N-phosphorylation at pD 10, validated by tandem MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported rate constants for DNPH reactions across studies?

Variations arise from solvent purity, hydrazine concentration, or temperature control. Standardize conditions: use anhydrous solvents, excess hydrazine (≥10× carbonyl concentration), and thermostatic cells (±0.1°C). Recalculate kA using unified equations (e.g., kA = slope of kobs vs. [hydrazine]) .

Q. Why do some DNPH-carbonyl adducts exhibit inconsistent melting points, and how is this resolved?

Polymorphism or hydrate formation alters melting points. Recrystallize from ethanol/water mixtures (minimum solvent volume) and compare with literature values (e.g., Brady’s 1926 data ). Use DSC to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.